molecular formula C18H21FN6O2S B6498581 2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1014094-81-5

2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B6498581
CAS RN: 1014094-81-5
M. Wt: 404.5 g/mol
InChI Key: VQZWCYRHHRCSRD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an ethyl group, a methoxy group, a pyrazol ring, a triazol ring, a sulfanyl group, and a fluorophenyl group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazol and triazol rings suggests that the compound has a cyclic structure. The other groups (ethyl, methoxy, sulfanyl, and fluorophenyl) would be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the ethyl and methoxy groups might make the compound more reactive towards nucleophiles, while the fluorophenyl group might make it more reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl and methoxy groups might make the compound more soluble in organic solvents, while the fluorophenyl group might increase its stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper safety precautions should always be taken when handling this or any other chemical compound .

Future Directions

The future research directions for this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods to synthesize it more efficiently .

properties

IUPAC Name

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2S/c1-4-25-16(14-10-24(2)23-17(14)27-3)21-22-18(25)28-11-15(26)20-9-12-5-7-13(19)8-6-12/h5-8,10H,4,9,11H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZWCYRHHRCSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)F)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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